![molecular formula C26H23NO4 B1404659 Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid CAS No. 1361197-86-5](/img/structure/B1404659.png)
Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid
Overview
Description
Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid is a type of amino acid that has become increasingly popular in scientific research due to its unique properties . It has a molecular formula of C26H23NO4 and a molecular weight of 413.47 .
Molecular Structure Analysis
The IUPAC name for this compound is (3R,4S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenyl-3-pyrrolidinecarboxylic acid . The InChI code is 1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29)/t22-,23+/m1/s1 .Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point of 202-210°C . It should be stored at 0-8°C .Scientific Research Applications
Synthesis and Stereochemistry
- Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid, known as Fmoc-POAC-OH, is synthesized conventionally and can be resolved into enantiomers. The absolute configuration of its asymmetric carbons is determined through circular dichroism and X-ray diffraction analysis. This compound is significant in peptide synthesis and 3D-structural investigations (Wright et al., 2008).
Application in Peptide Synthesis
- It's used in the synthesis of cis- and trans-3-substituted proline-glutamic acid chimeras, which are essential for peptide synthesis. This methodology is crucial for creating proline-chimera monomers suitable for peptide synthesis (Maity et al., 2012).
Utility in Solid Phase Peptide Synthesis
- Fmoc amino acids, including Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid, are used in glycopeptide synthesis. These acids are glycosylated with sugar acetates under Lewis acid promotion, demonstrating their significance in solid phase peptide synthesis (Elofsson et al., 1991).
Chromatographic Applications
- This compound is also utilized in chromatography for the separation of amino acids and asymmetric amines. The properties of the Fmoc group enhance the sensitivity of fluorescent detection, making it valuable in analytical chemistry (Pugnière et al., 1997).
Peptidomimetic Chemistry
- Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid, plays a role in peptidomimetic chemistry, particularly in solid-phase peptide synthesis (Sladojevich et al., 2007).
Hydrogelation and Self-Assembly
- Derivatives of Fmoc-protected amino acids, including those derived from Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid, have been studied for their ability to form hydrogels through self-assembly. This is crucial in developing low molecular weight hydrogelators for various applications (Ryan et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29)/t22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKDFAVPKIFJQB-PKTZIBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid | |
CAS RN |
1361197-86-5 | |
Record name | rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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